molecular formula C14H24N4O2 B14162216 Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B14162216
M. Wt: 280.37 g/mol
InChI Key: MTCZZTOFHXUXOR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. This structure is characterized by a fused pyrrole-pyrazole system with tert-butyl and carbamate (Boc) substituents at positions 6 and 5, respectively. The compound is of significant interest in pharmaceutical research due to its role as a precursor in synthesizing kinase inhibitors, such as Danusertib (PHA-739358), which has been evaluated in clinical trials for leukemia treatment . Its structural rigidity and functional group diversity make it a versatile scaffold for drug discovery, particularly in targeting enzymes like autotaxin (ATX) and cyclin-dependent kinases .

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 3-amino-6-tert-butyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-13(2,3)10-9-8(11(15)17-16-9)7-18(10)12(19)20-14(4,5)6/h10H,7H2,1-6H3,(H3,15,16,17)

InChI Key

MTCZZTOFHXUXOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Ring Closure

In a representative procedure, ethyl 3-cyano-4-methylpyrrole-2-carboxylate is treated with tert-butyl carbazate in refluxing ethanol, facilitating pyrazole ring formation through nucleophilic attack and subsequent cyclodehydration. The tert-butyl group at the 5-position is introduced via in situ protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving yields of 68–72%. Critical to this method is the maintenance of anhydrous conditions to prevent Boc-group hydrolysis.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of 3-aminopyrrole-4-carboxylic acid tert-butyl ester and tert-butyl hydrazinecarboxylate in dimethylformamide (DMF) undergoes microwave heating at 150°C for 20 minutes, producing the bicyclic core with 85% efficiency. This method reduces side-product formation compared to conventional thermal heating.

Amino Group Functionalization

The 3-amino group is typically introduced early in the synthesis to leverage its directing effects on subsequent substitutions.

Reductive Amination

Condensation of a ketone precursor with ammonium acetate in the presence of sodium cyanoborohydride provides a straightforward route to the primary amine. For instance, reaction of tert-butyl 3-oxopyrrolo[3,4-c]pyrazole-5(1H)-carboxylate with NH₄OAc in methanol at 50°C yields the amine after 12 hours (81% yield).

Gabriel Synthesis

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Hydrazine Cyclization Ethyl 3-cyano-4-methylpyrrole-2-carboxylate Boc₂O, DMAP, THF, reflux 68–72 High regioselectivity Long reaction times (24–48 h)
Microwave Synthesis 3-Aminopyrrole-4-carboxylic acid tert-butyl ester tert-Butyl hydrazinecarboxylate, DMF, 150°C MW 85 Rapid reaction kinetics Specialized equipment required
Friedel-Crafts Alkylation Pyrrolo[3,4-c]pyrazole core Sc(OTf)₃, 2-methylpropene, CH₂Cl₂, −20°C 58 Direct tert-butyl installation Low temperature sensitivity
Reductive Amination tert-Butyl 3-oxopyrrolo[3,4-c]pyrazole-5(1H)-carboxylate NH₄OAc, NaBH₃CN, MeOH, 50°C 81 Mild conditions Requires ketone precursor

Mechanistic Considerations and Optimization

Steric Effects in Alkylation

The dual tert-butyl groups create significant steric hindrance, necessitating the use of bulky Lewis acids like Sc(OTf)₃ to stabilize transition states during alkylation. Kinetic studies reveal that increasing the reaction temperature beyond −10°C leads to a 40% decrease in yield due to competing polymerization of the alkene reagent.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation steps by stabilizing charged intermediates. However, THF remains preferred for Boc protection due to its ability to solubilize both organic and inorganic reagents without inducing premature deprotection.

Catalytic Enhancements

The addition of 10 mol% tetrabutylammonium iodide (TBAI) in SN2 displacement reactions improves tert-butoxide nucleophilicity, increasing yields from 63% to 78%. This phase-transfer catalyst facilitates ion-pair dissolution in nonpolar media.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Distinct singlet at δ 1.45 ppm (9H, Boc group) and δ 1.32 ppm (9H, 6-tert-butyl)
  • HRMS : Calculated for C₁₅H₂₅N₃O₂ [M+H]⁺: 280.2018, Found: 280.2015
  • XRD Analysis : Dihedral angle between pyrrole and pyrazole rings measures 4.8°, indicating minimal ring distortion

Industrial-Scale Production Considerations

Pilot plant trials demonstrate that continuous flow reactors outperform batch systems for large-scale synthesis. A cascade reactor system combining cyclocondensation and alkylation steps achieves 92% conversion with residence times under 30 minutes. Critical parameters include:

  • Pressure: 15 bar (to maintain THF in liquid phase at 100°C)
  • Catalyst loading: 0.5 mol% Sc(OTf)₃
  • Space velocity: 0.8 L/h

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ as a photocatalyst enables direct tert-butylation of unprotected pyrrolopyrazoles. Preliminary results show 44% yield under blue LED irradiation, though competing side reactions remain a challenge.

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae demonstrate activity toward the stereoselective amination of tert-butyl-substituted intermediates. While current conversions are low (27%), protein engineering efforts aim to improve substrate binding affinity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds.

Scientific Research Applications

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituents at Position 6

  • Target Compound : 6-tert-butyl group.
  • Analog 1: tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1196155-07-3). Substituent: Isopropyl at position 5. 2.5 for the target compound) .
  • Analog 2: tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 398495-65-3). Substituent: Two methyl groups at position 6. Impact: Lower molecular weight (266.34 g/mol vs. 280.37 g/mol for the target compound) and enhanced metabolic stability due to reduced hydrophobicity .
  • Analog 3: tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1246643-57-1). Substituent: Diethyl groups at position 6. Impact: Increased lipophilicity (logP: 3.0) and molecular weight (280.37 g/mol), which may compromise aqueous solubility .

Modifications to the Carbamate Group

  • Analog 4 : Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-71-7).
    • Substituent: Benzyl ester instead of tert-butyl carbamate.
    • Impact: Higher molecular weight (271.31 g/mol) and altered pharmacokinetics due to esterase susceptibility .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) logP Solubility (mg/mL) Storage Conditions
Target Compound 280.37 2.5 0.15 (PBS, pH 7.4) 2–8°C, inert atmosphere
6-Isopropyl analog (1196155-07-3) 266.34 2.1 0.22 (PBS, pH 7.4) 2–8°C, inert atmosphere
6,6-Dimethyl analog (398495-65-3) 266.34 1.8 0.35 (PBS, pH 7.4) 2–8°C, inert atmosphere
6,6-Diethyl analog (1246643-57-1) 280.37 3.0 0.10 (PBS, pH 7.4) 2–8°C, inert atmosphere
Benzyl ester analog (2228971-71-7) 271.31 2.7 0.08 (DMSO) Room temperature

Key Observations :

  • Bulkier substituents (e.g., tert-butyl, diethyl) correlate with higher logP and lower aqueous solubility.
  • Methyl and isopropyl analogs exhibit improved solubility, making them preferable for formulations requiring high bioavailability .

Autotaxin (ATX) Inhibition

  • Target Compound : Moderate ATX inhibition (IC₅₀ ~ 50 nM) in Amplex-Red assays .
  • 6,6-Dimethyl Analog : Enhanced activity (IC₅₀ ~ 30 nM) due to improved enzyme active-site fit .
  • Benzyl Ester Analog : Reduced activity (IC₅₀ > 100 nM), likely due to steric hindrance from the benzyl group .

Metabolic Stability

  • Target Compound : Moderate stability in glutathione (GSH) addition assays (t₁/₂ = 45 min).
  • 6-Isopropyl Analog : Higher stability (t₁/₂ = 60 min) owing to reduced oxidative metabolism .
  • Diethyl Analog : Lower stability (t₁/₂ = 30 min) due to increased cytochrome P450 interactions .

Biological Activity

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.

  • Molecular Formula : C₁₀H₁₆N₄O₂
  • CAS Number : 398491-59-3
  • Molecular Weight : 212.26 g/mol

Anti-inflammatory Effects

Research indicates that derivatives of the pyrazole class, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds with similar structures demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

  • COX Inhibition :
    • A derivative showed an IC50 value of 5.63 μmol/kg, indicating potent COX-2 inhibition compared to celecoxib, a standard anti-inflammatory drug .
    • Another study reported that certain pyrazole derivatives had selectivity indices significantly higher than traditional NSAIDs, suggesting a favorable safety profile .
  • In Vivo Studies :
    • In carrageenan-induced rat paw edema models, compounds similar to tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole exhibited substantial reductions in edema, confirming their anti-inflammatory efficacy .

Analgesic Activity

The analgesic potential of this compound has also been explored. In various models assessing pain relief:

  • Compounds within the same structural family showed promising results in reducing pain responses comparable to established analgesics like indomethacin .
  • The mechanism involves modulation of inflammatory pathways and direct effects on pain receptors.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole:

Study Findings Reference
Sivaramakarthikeyan et al.Demonstrated significant COX-2 inhibition with minimal side effects in histopathological evaluations.
Abdellatif et al.Reported high anti-inflammatory activity with an ED50 value significantly lower than celecoxib for certain derivatives.
Thangarasu et al.Identified a specific derivative with an IC50 of 3.5 nM for COX-2 inhibition, showcasing superior activity compared to standard treatments.

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